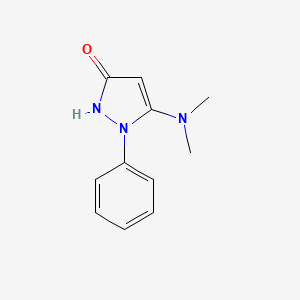![molecular formula C17H13N3O3 B12904497 3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654650-92-7](/img/structure/B12904497.png)
3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a nitrophenyl group attached to the pyrazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. This reaction is often carried out in an aqueous medium under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often preferred to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The biological activity of 3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazoles: Known for their biological activity and used in the synthesis of various pharmaceuticals.
Chromeno-pyrazoles: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
3-Methyl-1-(2-nitrophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole stands out due to the presence of the nitrophenyl group, which imparts unique redox properties and enhances its potential as an antimicrobial and anticancer agent. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic applications .
Eigenschaften
CAS-Nummer |
654650-92-7 |
|---|---|
Molekularformel |
C17H13N3O3 |
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
3-methyl-1-(2-nitrophenyl)-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13N3O3/c1-11-13-10-23-16-9-5-2-6-12(16)17(13)19(18-11)14-7-3-4-8-15(14)20(21)22/h2-9H,10H2,1H3 |
InChI-Schlüssel |
WRBMHADXAXOYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)
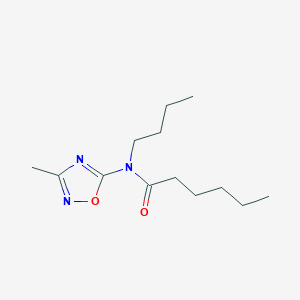

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
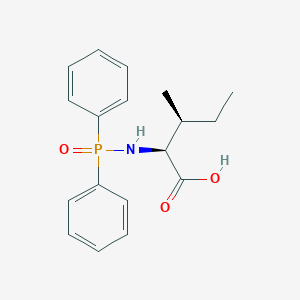
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
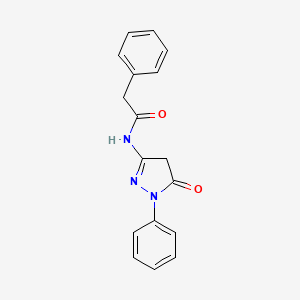
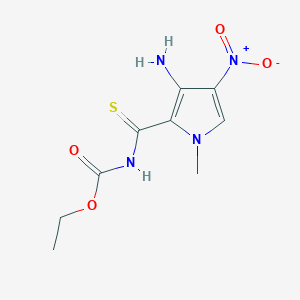
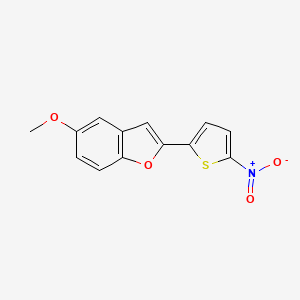
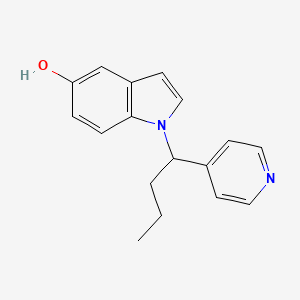
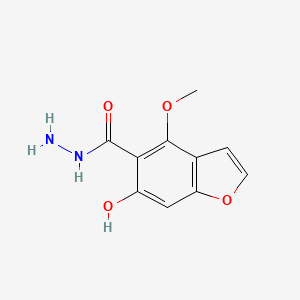
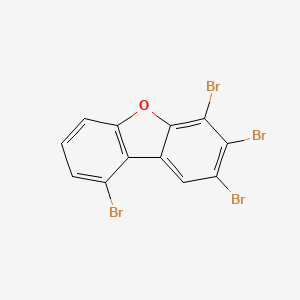
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
